molecular formula C20H22N2O2 B11701398 4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11701398
M. Wt: 322.4 g/mol
InChI Key: WCAHLHHNESWBHR-UHFFFAOYSA-N
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Description

4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used as sedatives, anxiolytics, and muscle relaxants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The isobutyryl, methyl, and phenyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and Grignard reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Various substitution reactions can be performed to introduce or replace functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and properties of benzodiazepines.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential therapeutic effects are explored, particularly in the context of its sedative and anxiolytic properties.

    Industry: The compound is used in the development of new materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of 4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties in addition to its sedative effects.

Uniqueness

4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to its specific functional groups and structural configuration, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

7-methyl-4-(2-methylpropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C20H22N2O2/c1-13(2)20(24)22-12-18(23)21-17-10-9-14(3)11-16(17)19(22)15-7-5-4-6-8-15/h4-11,13,19H,12H2,1-3H3,(H,21,23)

InChI Key

WCAHLHHNESWBHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C(C)C

Origin of Product

United States

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